molecular formula C14H16F2N4O3 B6950535 N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide

Cat. No.: B6950535
M. Wt: 326.30 g/mol
InChI Key: WSFYLWQATNJHIV-UHFFFAOYSA-N
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Description

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide is a complex organic compound that features a pyridazinone moiety linked to an oxazole ring

Properties

IUPAC Name

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O3/c1-3-7-8(13(21)20-19-9(7)4-2)5-17-14(22)11-10(12(15)16)18-6-23-11/h6,12H,3-5H2,1-2H3,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFYLWQATNJHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CNC(=O)C2=C(N=CO2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and oxazole precursors. Key steps in the synthesis may involve:

    Formation of the Pyridazinone Moiety: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Formation of the Oxazole Ring: This step may involve cyclization reactions of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the pyridazinone and oxazole moieties using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone moieties.

    Oxazole Derivatives: Compounds with similar oxazole rings.

Uniqueness

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(difluoromethyl)-1,3-oxazole-5-carboxamide is unique due to the combination of its pyridazinone and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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